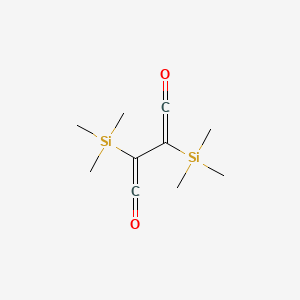

1,3-Butadiene-1,4-dione, 2,3-bis(trimethylsilyl)-

Description

1,3-Butadiene-1,4-dione, 2,3-bis(trimethylsilyl)- is a compound that features two trimethylsilyl groups attached to a butadiene backbone. This compound is known for its stability and utility in various organic synthesis reactions.

Properties

CAS No. |

145178-53-6 |

|---|---|

Molecular Formula |

C10H18O2Si2 |

Molecular Weight |

226.42 g/mol |

InChI |

InChI=1S/C10H18O2Si2/c1-13(2,3)9(7-11)10(8-12)14(4,5)6/h1-6H3 |

InChI Key |

HCSIDQIGMXXMBO-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C(=C=O)C(=C=O)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Butadiene-1,4-dione, 2,3-bis(trimethylsilyl)- can be synthesized through a hydrosilylation reaction. This involves the addition of hydrosilanes to 1,4-bis(trimethylsilyl)-1,3-butadiyne using platinum or rhodium catalysts. The reaction proceeds stepwise to yield 2-silyl-1,4-bis(trimethylsilyl)-1-buten-3-ynes and then 1,3-disilyl-1,4-bis(trimethylsilyl)-1,2-butadienes .

Industrial Production Methods

Industrial production of this compound typically involves the use of robust catalyst systems such as Cul/N,N-dimethylaminopyridine, O-2, and NCMe. These catalysts facilitate the multigram-scale preparation of the compound with minimal manipulation of apparatus, thereby simplifying the process and minimizing risks .

Chemical Reactions Analysis

Types of Reactions

1,3-Butadiene-1,4-dione, 2,3-bis(trimethylsilyl)- undergoes various types of reactions, including:

Hydrosilylation: Addition of hydrosilanes to form silyl-substituted butadienes and butadienes.

Cyclization: Reaction with acyl chlorides in the presence of aluminum trichloride to form substituted furans.

Diels-Alder Reaction: Conjugate addition to alkenes or alkynes to produce cyclohexenes.

Common Reagents and Conditions

Hydrosilylation: Platinum or rhodium catalysts.

Cyclization: Acyl chlorides and aluminum trichloride.

Diels-Alder Reaction: Electron-withdrawing groups on the dienophile and electron-donating groups on the diene.

Major Products

Hydrosilylation: Silyl-substituted butadienes and butadienes.

Cyclization: Substituted furans.

Diels-Alder Reaction: Cyclohexenes.

Scientific Research Applications

1,3-Butadiene-1,4-dione, 2,3-bis(trimethylsilyl)- has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of glycosylated oligo(ethynylene)s using the Negishi reaction.

Biology: Acts as a building block for the synthesis of biologically active compounds such as (±) Falcarinol.

Medicine: Utilized as a pharmaceutical intermediate in the synthesis of various drugs.

Industry: Employed in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,3-Butadiene-1,4-dione, 2,3-bis(trimethylsilyl)- involves its ability to participate in various organic reactions due to the presence of conjugated double bonds and trimethylsilyl groups. These groups enhance the compound’s reactivity and stability, allowing it to form stable intermediates and products. The molecular targets and pathways involved include the formation of silyl-substituted intermediates and cyclized products through hydrosilylation and cyclization reactions .

Comparison with Similar Compounds

Similar Compounds

1,4-Bis(trimethylsilyl)butadiyne: Used in similar hydrosilylation reactions to form silyl-substituted butadienes.

2,3-Bis(trimethylsilyl)butadiene: Another compound with similar reactivity and applications in organic synthesis.

1-Monopalmitin, 2TMS derivative: Used in the synthesis of glycosylated oligo(ethynylene)s.

Uniqueness

1,3-Butadiene-1,4-dione, 2,3-bis(trimethylsilyl)- is unique due to its ability to undergo a wide range of reactions, including hydrosilylation, cyclization, and Diels-Alder reactions. Its stability and reactivity make it a valuable reagent in both academic and industrial research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.